5-(2-Propoxyphenyl)-6,7a-dihydrotriazolo[4,5-d]pyrimidin-7-one
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Overview
Description
5-(2-Propoxyphenyl)-6,7a-dihydrotriazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Propoxyphenyl)-6,7a-dihydrotriazolo[4,5-d]pyrimidin-7-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. This reaction leads to the formation of the desired triazolopyrimidine core .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Propoxyphenyl)-6,7a-dihydrotriazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly at the phenyl ring and the triazolopyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-(2-Propoxyphenyl)-6,7a-dihydrotriazolo[4,5-d]pyrimidin-7-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as an inhibitor of specific enzymes and receptors.
Industry: Its derivatives are explored for use in various industrial applications, including materials science.
Mechanism of Action
The mechanism of action of 5-(2-Propoxyphenyl)-6,7a-dihydrotriazolo[4,5-d]pyrimidin-7-one involves its interaction with molecular targets such as phosphodiesterase enzymes. By inhibiting these enzymes, the compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-7-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrimido[4,5-d]pyrimidines: Another class of compounds with structural similarities and potential therapeutic applications.
Uniqueness
5-(2-Propoxyphenyl)-6,7a-dihydrotriazolo[4,5-d]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct biological properties. Its propoxyphenyl group and triazolopyrimidine core contribute to its selective inhibition of certain enzymes, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C13H13N5O2 |
---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
5-(2-propoxyphenyl)-6,7a-dihydrotriazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C13H13N5O2/c1-2-7-20-9-6-4-3-5-8(9)11-14-12-10(13(19)15-11)16-18-17-12/h3-6,10H,2,7H2,1H3,(H,14,15,16,17,19) |
InChI Key |
JRMSXBTWKIBCML-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC=C1C2=NC3=NN=NC3C(=O)N2 |
Origin of Product |
United States |
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